molecular formula C5H8F2O2S B2414205 Methylthiodifluoroacetic acid ethyl ester CAS No. 101068-13-7

Methylthiodifluoroacetic acid ethyl ester

Cat. No. B2414205
Key on ui cas rn: 101068-13-7
M. Wt: 170.17
InChI Key: CKCVAWVNZLPFHF-UHFFFAOYSA-N
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Patent
US06229049B1

Procedure details

A solution of ethyl chlorodifluoroacetate (7.9 g, 50.0 mmol) in dimethyl sulfoxide (20 ml) was added dropwise to a solution of sodium methyl mercaptan (4.6 g, 65 mmol) in dimethyl sulfoxide (60 ml) under cooling with ice, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, the reaction mixture was poured into ice water to conduct extraction with ether. The solvent was distilled out of the resultant extract under reduced pressure. The resultant residue was distilled under reduced pressure to obtain the intended product (3.7 g; yield: 43.2%) as a colorless oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:10][SH:11].[Na]>CS(C)=O>[F:8][C:2]([F:9])([S:11][CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
ClC(C(=O)OCC)(F)F
Name
Quantity
4.6 g
Type
reactant
Smiles
CS.[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extraction with ether
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out of the resultant
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resultant residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the intended product (3.7 g; yield: 43.2%) as a colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C(=O)OCC)(SC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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